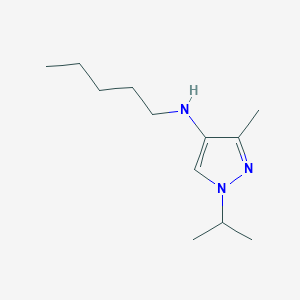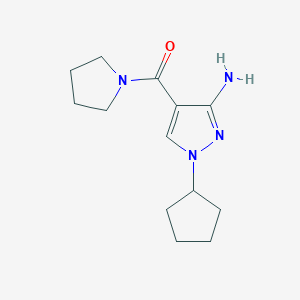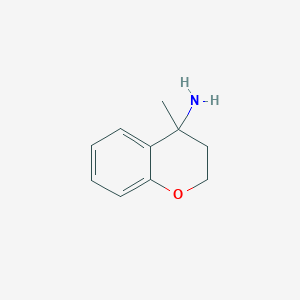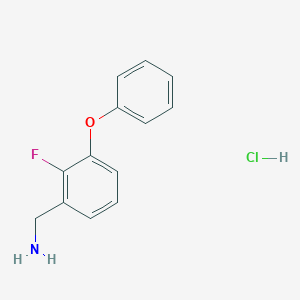![molecular formula C13H17N3O2 B11732911 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a pyrazole ring and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Attachment of the Pyrazole to the Benzene Ring: This step involves the reaction of the pyrazole derivative with a benzylamine derivative under basic conditions.
Introduction of Hydroxyl Groups: The final step involves the hydroxylation of the benzene ring, which can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring structure but different functional groups.
4-Hydroxybenzylamine: Similar benzene ring with hydroxyl groups but lacks the pyrazole ring.
Uniqueness
4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to the combination of the pyrazole ring and the benzene ring with hydroxyl groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-9-11(8-16(2)15-9)7-14-6-10-3-4-12(17)5-13(10)18/h3-5,8,14,17-18H,6-7H2,1-2H3 |
InChI Key |
HIEFHLQFKPHHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11732861.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)

![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)


![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
